![molecular formula C11H14N2O2 B4884263 N,N-diallyl-5-methyl-3-isoxazolecarboxamide](/img/structure/B4884263.png)
N,N-diallyl-5-methyl-3-isoxazolecarboxamide
Overview
Description
N,N-diallyl-5-methyl-3-isoxazolecarboxamide, commonly known as DAIZ, is a synthetic compound used in scientific research. It belongs to the isoxazolecarboxamide family and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DAIZ is not well understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. DAIZ may enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects:
DAIZ has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in the activity of GABA receptors. Additionally, DAIZ has been found to decrease the levels of glutamate, which is an excitatory neurotransmitter. This may contribute to the anticonvulsant and neuroprotective effects of DAIZ.
Advantages and Limitations for Lab Experiments
One of the advantages of using DAIZ in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, DAIZ has been found to have a low toxicity profile, making it a safe option for use in animal studies. However, one of the limitations of using DAIZ is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of DAIZ. One potential avenue of research is the development of DAIZ derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DAIZ and its potential use in the treatment of various diseases. Finally, more research is needed to determine the long-term effects of DAIZ on the brain and other organs.
Scientific Research Applications
DAIZ has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anticonvulsant, neuroprotective, and anti-inflammatory properties. DAIZ has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, DAIZ has been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-6-13(7-5-2)11(14)10-8-9(3)15-12-10/h4-5,8H,1-2,6-7H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNMENGIBYUGDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC=C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N,N-di(prop-2-en-1-yl)-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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